4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride
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Overview
Description
4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-hydroxy-1-azetidinylmethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Azetidine Ring to the Phenyl Ring: This step involves the reaction of the azetidine derivative with a phenylboronic acid precursor.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidine ring can be reduced under hydrogenation conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride primarily involves the interaction of the boronic acid group with target molecules. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups, making it a potent inhibitor of enzymes such as proteases . This interaction can modulate the activity of the target enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the azetidine ring, making it less specific in its interactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of the azetidine ring, leading to different reactivity.
3-Hydroxyphenylboronic Acid: Similar in structure but lacks the azetidine ring, affecting its biological activity.
Uniqueness
4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride is unique due to the presence of the azetidine ring, which enhances its specificity and reactivity in biological systems. This structural feature allows it to form more stable and specific interactions with target molecules, making it a valuable compound in various research applications .
Properties
IUPAC Name |
[4-[(3-hydroxyazetidin-1-yl)methyl]phenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3.ClH/c13-10-6-12(7-10)5-8-1-3-9(4-2-8)11(14)15;/h1-4,10,13-15H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIIHTHRQYCYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CC(C2)O)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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